2-(2,5-DIMETHYLPHENYL)-4-{[(4-FLUOROPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE
Description
2-(2,5-Dimethylphenyl)-4-{[(4-fluorophenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 2,5-dimethylphenyl group and at position 4 with a sulfanyl-linked 4-fluorobenzyl moiety. The pyrazolo[1,5-a]pyrazine scaffold is a bicyclic system known for its planar aromatic structure, which facilitates π-π stacking interactions in biological systems.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3S/c1-14-3-4-15(2)18(11-14)19-12-20-21(23-9-10-25(20)24-19)26-13-16-5-7-17(22)8-6-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKZFTWUFQXRKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Both compounds exhibit sulfur-based linkages, which may enhance hydrophobic interactions or participate in hydrogen bonding .
Bioactive Analogues with Related Heterocyclic Cores
Key Observations :
- The triazolopyrimidine derivatives () demonstrate that chiral centers can significantly boost bioactivity, a feature absent in the target compound but relevant for future structural optimization .
- The quinazoline-pyrazole hybrids () highlight the importance of heterocyclic core selection; pyrazolo[1,5-a]pyrazine’s planar structure may offer distinct target selectivity compared to quinazoline-based systems .
Substituent Effects on Conformation and Activity
- A similar conformation is plausible in the target compound .
- Sulfur Linkages : Sulfanyl groups in both the target compound and ’s analogue may contribute to stability via disulfide bond formation or metal coordination, though this requires experimental validation .
- Electron-Withdrawing vs. Electron-Donating Groups : The target’s 4-fluorophenyl group contrasts with ’s ethoxyphenyl substituent, suggesting divergent electronic profiles that could affect solubility and receptor affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
